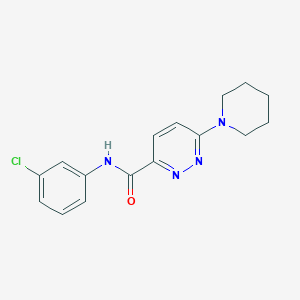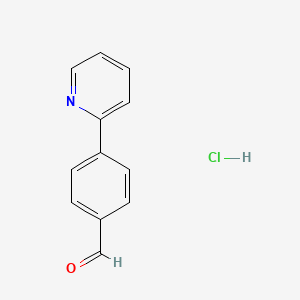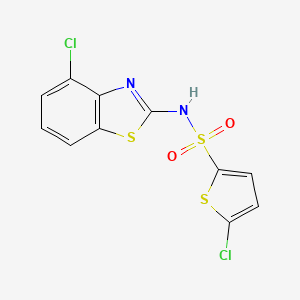
N-(3-chlorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide, commonly known as CPPC, is an organic compound belonging to the family of pyridazines. It is an aromatic heterocyclic compound with a nitrogen atom at the center of its ring structure. CPPC is a highly versatile compound that has a wide range of applications in scientific research and laboratory experiments.
科学研究应用
CPPC has been used as a model compound for the study of the physiological and biochemical effects of pyridazines. It has been widely used in the fields of medicinal chemistry, biochemistry, and pharmacology. It has also been used as a probe to study the binding of pyridazines to their target molecules. CPPC has been used to study the effects of pyridazines on the metabolism of various drugs and to study the effects of pyridazines on the structure and function of proteins.
作用机制
CPPC acts as an inhibitor of the enzyme monoamine oxidase (MAO), which is responsible for the metabolism of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, CPPC increases the levels of serotonin and dopamine in the brain, which can produce antidepressant and anxiolytic effects. CPPC has also been shown to increase the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
CPPC has been shown to have antidepressant and anxiolytic effects in animal models. It has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases. CPPC has also been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects.
实验室实验的优点和局限性
The main advantage of using CPPC in laboratory experiments is its relatively low cost and availability. It is also relatively easy to synthesize, which makes it an ideal compound for use in scientific research. However, CPPC has some limitations, such as its low solubility in water and its potential to produce toxic by-products.
未来方向
The potential applications of CPPC in scientific research are vast. Future research could focus on developing new synthesis methods for CPPC, exploring its potential as a drug target, and studying its effects on the metabolism of other drugs. Additionally, future research could focus on exploring the potential of CPPC as an antidepressant, anxiolytic, and neuroprotective agent. Finally, future research could focus on exploring the potential of CPPC as an anti-inflammatory, anti-cancer, and anti-diabetic agent.
合成方法
CPPC can be synthesized through the reaction of 3-chlorobenzonitrile with piperidine in the presence of potassium carbonate and acetic acid. This reaction produces a mixture of two isomers, the cis- and trans- isomers, which can be separated by column chromatography. The cis-isomer is the desired product and can be further purified by recrystallization in methanol.
属性
IUPAC Name |
N-(3-chlorophenyl)-6-piperidin-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c17-12-5-4-6-13(11-12)18-16(22)14-7-8-15(20-19-14)21-9-2-1-3-10-21/h4-8,11H,1-3,9-10H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHWTEXRXREBIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B6501223.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide](/img/structure/B6501232.png)
![2-(4-bromophenyl)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}acetamide](/img/structure/B6501243.png)
![N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}oxolane-2-carboxamide](/img/structure/B6501245.png)
![ethyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate](/img/structure/B6501251.png)



![3-[(2-fluorophenyl)methyl]-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B6501267.png)
![N-[(4-fluorophenyl)methyl]-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B6501274.png)
![N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B6501284.png)

![N-[2-(dimethylamino)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1H-indole-3-carboxamide hydrochloride](/img/structure/B6501314.png)